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Compound of Interest

Compound Name: PFE-360

Cat. No.: B610063

This document provides a comprehensive technical overview of the in vivo inhibition of
Leucine-Rich Repeat Kinase 2 (LRRK2) by the small molecule inhibitor PFE-360 (PF-
06685360). It is intended for researchers, scientists, and professionals in the field of drug
development, particularly those focused on neurodegenerative diseases like Parkinson's
Disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PFE-360 as a LRRK2
inhibitor based on preclinical in vivo studies.

Table 1: Potency and Pharmacodynamic Profile of PFE-
360
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Parameter Value Species Notes Source(s)
Mean inhibitory
In Vivo IC50 2.3 nM Rat concentration
determined in
Vivo.
Potency for
In Vitro IC50 ~6 nM - LRRK2 kinase
inhibition in vitro.
Aratio <0.1
Target Ratio of indicates full
Engagement pSer935-LRRK2 Rat target
Marker to Total LRRK2 engagement and
inhibition.
IC50 for Rab10
Ratio of pThr73- phosphorylation
Substrate Marker  Rab10 to Total Rat inhibition is the
Rab10 same as for
LRRK2-pSer935.
Calculated
Theoretical Brain unbound
Concentration for 23 nM Rat concentration of

99% Inhibition

PFE-360 in the

brain.

Table 2: Preclinical Dosing and Pharmacokinetic

Parameters
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. Administrat
Parameter Value Species . Notes Source(s)
ion
Provides full
LRRK2
) inhibition for
Dosing 7.5 mg/kg,
) Rat Oral Gavage 1-10 hours
Regimen BID
and ~50% at
12 hours
post-dose.
Lower dose
also studied
. for
Dosing _
) 4 mg/kg, BID Rat Oral Gavage pharmacokin
Regimen _
etics and
pharmacodyn
amics.
Serum Half- ~1.3-2.8 Reflects rapid
] Rat Oral )
life (t¥%) hours metabolism.
Used to
Chronic assess long-
Study 10-12 weeks Rat Oral Gavage term effects
Duration of LRRK2
inhibition.

LRRK2 Signaling and Inhibition by PFE-360

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase

activity is implicated in the pathophysiology of Parkinson's Disease. LRRK2 phosphorylates a

subset of Rab GTPase proteins, with Rab10 being a key validated substrate. The kinase

activity of LRRK2 also leads to its own autophosphorylation at multiple sites, including Serine

935 (pSer935). PFE-360 is a potent, selective, and brain-penetrant ATP-competitive inhibitor

that blocks the kinase function of LRRK2. This inhibition prevents the phosphorylation of Rab

substrates and reduces LRRK2 autophosphorylation, both of which serve as critical biomarkers

for assessing the compound's target engagement in vivo.
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Caption: PFE-360 inhibits LRRK2 kinase, blocking substrate and autophosphorylation.

Key Experimental Protocols

The determination of PFE-360's in vivo IC50 and target engagement relies on specific
preclinical experimental workflows.

Animal Model and Dosing

o Model: Female Sprague Dawley rats, typically weighing 225-250g, are commonly used.
e Compound Formulation: PFE-360 is prepared in a suitable vehicle for oral administration.

« Administration: The compound is administered via oral gavage. A typical dosing schedule for
chronic studies is 7.5 mg/kg twice daily (BID) with a 12-hour interval to maintain target
inhibition.
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Measurement of LRRK2 Target Engagement

The primary method for quantifying LRRK2 inhibition in vivo is by measuring the
phosphorylation status of LRRK2 and its substrates in tissue samples.

» Tissue Collection: Animals are euthanized at defined time points following the final dose
(e.g., 6-8 hours post-dose) to assess target engagement. Brain regions, such as the
striatum, are rapidly dissected and frozen.

o Protein Extraction: Tissue samples are homogenized in lysis buffer containing phosphatase
and protease inhibitors to preserve the phosphorylation state of proteins.

o Western Blotting:
o Protein concentrations of the lysates are determined using a standard assay (e.g., BCA).
o Equal amounts of protein are separated by molecular weight using SDS-PAGE.
o Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

o The membrane is blocked to prevent non-specific antibody binding and then incubated
with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (pSer935).

o Following washing, the membrane is incubated with a secondary antibody conjugated to a
reporter (e.g., HRP).

o The signal is detected via chemiluminescence, and band intensities are quantified using
densitometry software.

o Data Analysis: The level of LRRK2 inhibition is determined by calculating the ratio of the
pSer935-LRRK2 signal to the total LRRK2 signal. This ratio is then compared between
vehicle-treated and PFE-360-treated animals.
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Caption: Experimental workflow for assessing PFE-360 target engagement in vivo.
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Conclusion

PFE-360 is a well-characterized LRRK2 inhibitor with a potent in vivo IC50 of 2.3 nM in rats. Its
mechanism of action and pharmacodynamic effects have been thoroughly investigated using
robust preclinical protocols. The phosphorylation of LRRK2 at Ser935 and its substrate Rab10
at Thr73 are established, quantifiable biomarkers for assessing target engagement. While PFE-
360 has been instrumental in preclinical studies, on-target effects in peripheral organs such as
the lungs and kidneys have been noted, highlighting the importance of careful safety and
toxicology assessments for all LRRK2 inhibitors in development. The data and methodologies
presented here provide a foundational guide for researchers working on the development of
LRRK2-targeting therapeutics.

» To cite this document: BenchChem. [Technical Guide: In Vivo Inhibition of LRRK2 by PFE-
360]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610063#in-vivo-ic50-of-pfe-360-for-Irrk2-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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